molecular formula C13H10ClN3O3 B11833580 3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- CAS No. 919482-03-4

3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro-

Cat. No.: B11833580
CAS No.: 919482-03-4
M. Wt: 291.69 g/mol
InChI Key: YYTBPNXBRRHQBI-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group, a nitro group, and an isopropoxy group, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of 3-quinolinecarbonitrile followed by chlorination and subsequent etherification to introduce the isopropoxy group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The isopropoxy group can be replaced with other alkoxy groups through etherification reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are often used.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and isopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-hydroxy-: Features a fluorine and hydroxyl group, offering different reactivity and applications.

    3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-nitro-:

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-7-(1-methylethoxy)-6-nitro- stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-chloro-6-nitro-7-propan-2-yloxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c1-7(2)20-12-4-10-9(3-11(12)17(18)19)13(14)8(5-15)6-16-10/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTBPNXBRRHQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40843857
Record name 4-Chloro-6-nitro-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40843857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919482-03-4
Record name 4-Chloro-6-nitro-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40843857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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